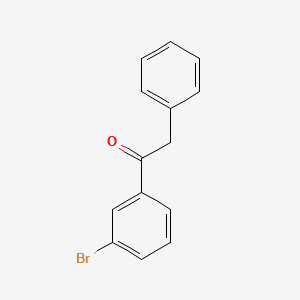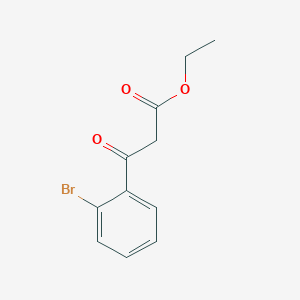
5-Bromo-2,4-difluoropyrimidine
説明
5-Bromo-2,4-difluoropyrimidine is a halogenated pyrimidine derivative that has garnered attention due to its potential as an intermediate in the synthesis of various pharmaceutical and biologically active compounds. The presence of bromine and fluorine atoms on the pyrimidine ring makes it a versatile compound for further chemical modifications through various reactions, including palladium-catalyzed cross-coupling reactions .
Synthesis Analysis
The synthesis of halogenated pyrimidines, such as 5-bromo-2-iodopyrimidine, has been described using simple methods that allow for the efficient production of these compounds. These intermediates are particularly useful in palladium-catalyzed cross-coupling reactions, which can lead to a wide range of substituted pyrimidine compounds . Additionally, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine has been studied, resulting in the formation of various substituted aminopyrimidines .
Molecular Structure Analysis
The molecular structure of halogenated pyrimidines has been extensively studied using X-ray crystallography. For instance, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined, revealing the presence of typical intramolecular hydrogen bonds within the crystalline network . Similarly, the crystal and molecular structure of (E)-5-(2-bromovinyl-2'-deoxyuridine) was elucidated, showing conformational features that resemble those of thymidine .
Chemical Reactions Analysis
Halogenated pyrimidines participate in a variety of chemical reactions. For example, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione resulted in the formation of a compound with several short intermolecular connections, as revealed by Hirshfeld surface analysis . Furthermore, the use of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a precursor in the synthesis of (1,2,3-triazol-1-yl)methylpyrimidines demonstrates the reactivity of brominated pyrimidines in nucleophilic substitution and cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2,4-difluoropyrimidine and related compounds have been characterized using various spectroscopic techniques. For instance, spectroscopic investigations of 5-bromo-2-hydroxy pyrimidine provided insights into its molecular geometry, vibrational wavenumbers, and electronic properties . Additionally, the spectroscopic and optical properties of 5-Bromo-2-(trifluoromethyl)pyridine were studied, including its non-linear optical properties and interaction energies .
科学的研究の応用
Antiviral Activity
5-Bromo-2,4-difluoropyrimidine has been explored for its potential in creating antiviral compounds. Research has shown that 2,4-Diamino-6-hydroxypyrimidines substituted at the 5 position, including with a bromo group, can be altered to form compounds with significant antiretroviral activity. These derivatives have been found particularly effective against retroviruses like HIV in cell culture, showcasing their potential in antiviral therapies (Hocková et al., 2003).
Synthesis of Nucleosides
The compound has been used in the synthesis of pseudouridine and 5-β-D-ribofuranosyluridine, indicating its utility in the creation of nucleosides. The process involves converting 5-Bromo-2,4-di-t-butoxypyrimidine into pyrimidin-5-yl-lithium and coupling it with 2,4:3,5-di-O-benzylideneribose, illustrating its role in complex chemical syntheses (Brown et al., 1968).
Chemical Reaction Studies
Studies have also delved into the chemical reactions involving this compound. For instance, research on regioselective displacement reactions of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine led to the synthesis of novel aminopyrimidines, demonstrating the compound's versatility in chemical reactions (Doulah et al., 2014).
Functionalization in Organic Chemistry
The compound has been used to study the functionalization of pyrimidines, such as in the creation of carboxylic acids. This research is significant in developing methodologies for producing various organic compounds, which can have widespread applications (Schlosser et al., 2006).
Creation of Biheterocycles
5-Bromo-2,4-difluoropyrimidine has been used as a precursor in synthesizing biheterocycles, demonstrating its utility in the field of heterocyclic chemistry. This research contributes to the development of novel compounds that can have applications in pharmaceuticals and materials science (Aquino et al., 2017).
Inhibitors of Enzymes
Research involving the compound has led to the creation of inhibitors of various enzymes, like dihydrouracil dehydrogenase and uridine phosphorylase. These inhibitors can be significant in developing new therapeutic agents (Goudgaon et al., 1993).
Mutagenic Effects in Biological Studies
The compound has been studied for its mutagenic effects, particularly in relation to phage T4. Such studies are important for understanding genetic mutations and their implications in biology and medicine (Freese, 1959).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
5-bromo-2,4-difluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF2N2/c5-2-1-8-4(7)9-3(2)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPACQRCORIQBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376870 | |
| Record name | 5-Bromo-2,4-difluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-difluoropyrimidine | |
CAS RN |
903131-29-3 | |
| Record name | 5-Bromo-2,4-difluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 903131-29-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Bromo-3-[4-(methylthio)phenyl]-1-propene](/img/structure/B1273621.png)




![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)



![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)

